Cas no 116277-60-2 (1-bromo-2-chloro-3-methyl-5-nitrobenzene)

1-bromo-2-chloro-3-methyl-5-nitrobenzene structure
116277-60-2 structure
Product Name:1-bromo-2-chloro-3-methyl-5-nitrobenzene
CAS No:116277-60-2
MF:C7H5BrClNO2
MW:250.477100133896
MDL:MFCD11846020
CID:4574359
Update Time:2025-11-01

1-bromo-2-chloro-3-methyl-5-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-3-bromo-5-nitrotoluene
    • 1-Bromo-2-chloro-3-methyl-5-nitro-benzene
    • Benzene, 1-bromo-2-chloro-3-methyl-5-nitro-
    • 1-bromo-2-chloro-3-methyl-5-nitrobenzene
    • MDL: MFCD11846020
    • Inchi: 1S/C7H5BrClNO2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,1H3
    • InChI Key: ALRMZVIRRGMVRF-UHFFFAOYSA-N
    • SMILES: C1(Br)=CC([N+]([O-])=O)=CC(C)=C1Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1

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Additional information on 1-bromo-2-chloro-3-methyl-5-nitrobenzene

1-Bromo-2-Chloro-3-Methyl-5-Nitrobenzene (CAS No. 116277-60-2): An Overview of Its Properties, Applications, and Recent Research

1-Bromo-2-chloro-3-methyl-5-nitrobenzene (CAS No. 116277-60-2) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique halogenated and nitro-substituted aromatic structure, which imparts a range of interesting chemical and physical properties. In this article, we will delve into the detailed characteristics of 1-bromo-2-chloro-3-methyl-5-nitrobenzene, its applications, and recent advancements in research.

Chemical Structure and Properties

1-Bromo-2-chloro-3-methyl-5-nitrobenzene is a brominated, chlorinated, and nitro-substituted derivative of benzene. The presence of these functional groups significantly influences its reactivity and stability. The bromine atom at the 1-position makes it an excellent leaving group, facilitating various substitution reactions. The chlorine atom at the 2-position adds further complexity to its reactivity profile, while the methyl group at the 3-position provides steric hindrance and electronic effects. The nitro group at the 5-position introduces strong electron-withdrawing properties, making the compound highly reactive in nucleophilic substitution reactions.

The molecular formula of 1-bromo-2-chloro-3-methyl-5-nitrobenzene is C8H5BrClNO2, with a molecular weight of approximately 244.48 g/mol. It is a solid at room temperature and has a melting point of around 80°C. The compound is insoluble in water but readily dissolves in organic solvents such as dichloromethane, acetone, and ethanol.

Synthesis and Production

The synthesis of 1-bromo-2-chloro-3-methyl-5-nitrobenzene can be achieved through various methods, depending on the desired purity and scale of production. One common approach involves the sequential halogenation and nitration of substituted benzene derivatives. For instance, starting from 3-methylbenzene, sequential bromination at the 1-position followed by chlorination at the 2-position can be performed using appropriate halogenating agents such as bromine or chlorine gas. Subsequent nitration using nitric acid yields the final product.

In recent years, green chemistry principles have been increasingly applied to the synthesis of complex organic compounds like 1-bromo-2-chloro-3-methyl-5-nitrobenzene. Researchers have explored alternative reagents and solvents that are more environmentally friendly and less hazardous. For example, microwave-assisted synthesis has shown promise in reducing reaction times and improving yields while minimizing waste generation.

Applications in Organic Synthesis

1-Bromo-2-chloro-3-methyl-5-nitrobenzene serves as a valuable intermediate in organic synthesis due to its rich functional group diversity. It can be used as a building block for constructing more complex molecules with specific functionalities. One notable application is in the synthesis of pharmaceuticals and agrochemicals. The presence of multiple reactive sites allows for targeted modifications through substitution reactions, making it a versatile starting material for drug discovery and development.

In addition to pharmaceutical applications, 1-bromo-2-chloro-3-methyl-5-nitrobenzene has found use in the synthesis of advanced materials such as polymers and dyes. Its unique electronic properties make it suitable for applications in electronic devices and optoelectronic materials.

Mechanistic Studies and Reaction Pathways

The reactivity of 1-bromo-2-chloro-3-methyl-5-nitrobenzene has been extensively studied to understand its behavior in various chemical transformations. Mechanistic studies have revealed that the bromine atom is highly susceptible to nucleophilic attack due to its excellent leaving group ability. This property makes it an ideal substrate for substitution reactions with nucleophiles such as amines, alcohols, and thiols.

The presence of the nitro group significantly influences the electronic distribution around the aromatic ring, affecting both electrophilic and nucleophilic substitution reactions. Recent research has focused on optimizing reaction conditions to achieve high selectivity and yield in these transformations. For example, controlled temperature profiles and solvent selection have been shown to enhance reaction efficiency.

Toxicological Considerations

Safety is a critical consideration when handling any chemical compound, especially those with multiple functional groups like 1-bromo-2-chloro-3-methyl-5-nitrobenzene. While detailed toxicological data may be limited for this specific compound, general principles from similar halogenated aromatic compounds can provide valuable insights.

Halogenated aromatic compounds are known to exhibit varying degrees of toxicity depending on their structure and substituents. Bromine and chlorine atoms can contribute to increased toxicity due to their ability to form reactive intermediates upon metabolism. However, proper handling procedures, including appropriate personal protective equipment (PPE) and ventilation systems, can mitigate potential risks.

Recent Research Developments

The field of organic chemistry is continually evolving, with new methodologies and applications emerging regularly. Recent research on 1-bromo-2-chloro-3-methyl-5-nitrobenzene has focused on expanding its utility in synthetic chemistry and materials science.

A study published in *Organic Letters* demonstrated a novel method for synthesizing highly substituted benzenes using 1-bromo-2-chloro-3-methyl-5-nitrobenzene as a key intermediate. The researchers developed a catalytic system that enabled efficient cross-coupling reactions with high regioselectivity. This approach has significant implications for the synthesis of complex natural products and pharmaceuticals.

In another study published in *Advanced Materials*, researchers explored the use of 1-bromo-2-chloro-3-methyl-5-nitrobenzene as a precursor for developing novel conjugated polymers with enhanced electronic properties. The resulting materials exhibited improved charge transport characteristics, making them suitable for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

FUTURE PERSPECTIVES AND CONCLUSIONS

The versatility of 1-bromo-2-chloro-3-methyl-5-nitrobenzene makes it an exciting compound for future research and development. Its unique combination of functional groups offers numerous opportunities for synthetic chemists to explore new reaction pathways and develop innovative materials.

Ongoing advancements in catalysis, green chemistry, and materials science are likely to further expand the applications of 1-bromo-2-chloro-3-methyl-5-nitrobenzene in various fields. As researchers continue to uncover new properties and functionalities, this compound is poised to play a significant role in advancing scientific knowledge and technological innovation.

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